molecular formula C7H8BrNO2 B2644839 (5-Bromo-4-methoxypyridin-2-yl)methanol CAS No. 122307-33-9

(5-Bromo-4-methoxypyridin-2-yl)methanol

Cat. No.: B2644839
CAS No.: 122307-33-9
M. Wt: 218.05
InChI Key: RPWZOOSWYANIES-UHFFFAOYSA-N
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Description

(5-Bromo-4-methoxypyridine-2-yl)methanol (CAS 122307-33-9) is a versatile brominated pyridine derivative of significant interest in medicinal and synthetic chemistry. This compound serves as a valuable heterocyclic building block for constructing more complex molecular architectures, particularly in pharmaceutical research and development . Its molecular formula is C7H8BrNO2 and it has a molecular weight of 218.05 g/mol . The structure of (5-Bromo-4-methoxypyridin-2-yl)methanol, which features both a bromine atom and a hydroxymethyl functional group on the methoxypyridine ring, makes it a suitable intermediate for various cross-coupling reactions and functional group transformations . This reactivity is essential for creating targeted libraries of compounds in drug discovery efforts. This product is offered with a typical purity of 98% and is classified as harmful and an irritant . It carries the signal word "Warning" and appropriate hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle this material with care, using personal protective equipment and working in a well-ventilated area . Intended Use & Disclaimer: This product is provided explicitly for research purposes as a chemical building block and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-4-methoxypyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-11-7-2-5(4-10)9-3-6(7)8/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWZOOSWYANIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC(=C1)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Bromo 4 Methoxypyridin 2 Yl Methanol

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of (5-Bromo-4-methoxypyridin-2-yl)methanol reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary bond constructions to consider are the introduction of the hydroxymethyl, methoxy (B1213986), and bromo substituents onto the pyridine (B92270) core.

A logical primary disconnection is the C-C bond of the hydroxymethyl group, which can be retrosynthetically traced back to a corresponding carboxylic acid, ester, or aldehyde at the C2 position. This precursor, a 2-functionalized 5-bromo-4-methoxypyridine, would then require the regioselective introduction of the bromo and methoxy groups.

Alternatively, the C-Br and C-O bonds can be disconnected. This approach would involve the sequential functionalization of a pre-existing pyridine ring. For instance, a 4-methoxypyridin-2-yl)methanol intermediate could be selectively brominated at the C5 position. Conversely, a 5-bromopyridin-2-yl)methanol could undergo selective methoxylation at the C4 position. The feasibility of these approaches hinges on the directing effects of the substituents already present on the pyridine ring.

A more fundamental disconnection involves the construction of the pyridine ring itself from acyclic precursors. However, for a relatively simple substitution pattern as seen in the target compound, the functionalization of a pre-existing pyridine core is generally a more common and efficient strategy.

Classical and Established Synthetic Pathways

The synthesis of this compound can be achieved through various established methods, which can be broadly categorized into multi-step syntheses from simple pyridine precursors and functional group interconversions on more complex pyridine scaffolds.

Multi-step syntheses provide a versatile approach to construct the target molecule from commercially available and structurally simpler pyridine derivatives. These routes often involve a sequence of reactions to introduce the desired substituents in a controlled manner.

One such pathway may commence with a readily available substituted pyridine, such as 2-amino-4-chloropyridine. A possible synthetic sequence could involve:

Bromination: Introduction of a bromine atom at the C5 position.

Diazotization and Chlorination: Conversion of the amino group at C2 to a chloro group.

Methoxylation: Substitution of the chloro group at C4 with a methoxy group.

Functionalization at C2: Conversion of the C2 chloro group to a hydroxymethyl group, potentially via a Grignard reaction followed by oxidation or through a palladium-catalyzed carbonylation and subsequent reduction.

A documented synthesis leading to a related compound starts with 3-bromo-2-chloro-4-methyl-5-nitropyridine. This precursor undergoes a series of transformations including reduction of the nitro group, diazotization, and substitution reactions to build up the desired functionality.

Starting MaterialKey IntermediatesReagents and ConditionsFinal Product Functionality
2-Amino-4-chloropyridine2-Amino-5-bromo-4-chloropyridine, 5-Bromo-2,4-dichloropyridine1. N-Bromosuccinimide (NBS) 2. NaNO₂, CuCl₂ 3. NaOMeDichlorinated bromo-pyridine
3-Bromo-2-chloro-4-methyl-5-nitropyridineMethyl-3-bromo-4-methyl-5-aminopicolinateFe, Acetic Acid, Methanol (B129727)Amino-picolinate ester

This table illustrates potential starting points and key transformations in multi-step synthetic sequences.

Functional group interconversions (FGIs) are crucial steps in the synthesis of complex molecules, allowing for the transformation of one functional group into another. In the context of synthesizing this compound, several FGIs are of high importance.

A key transformation is the conversion of a substituent at the C2 position into a hydroxymethyl group. For example, a carboxylic acid or an ester at this position can be readily reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Another critical FGI is the introduction of the methoxy group. This is often achieved through nucleophilic aromatic substitution of a suitable leaving group, such as a chlorine or bromine atom, with sodium methoxide (B1231860). The reactivity of the pyridine ring towards nucleophilic substitution is influenced by the electronic nature of the other substituents.

The conversion of an amino group into a bromine atom can be accomplished via a Sandmeyer reaction, which involves diazotization of the amine with a nitrite (B80452) source in the presence of a mineral acid, followed by treatment with a copper(I) bromide salt.

Functional Group TransformationReagentsPosition on Pyridine Ring
-COOH to -CH₂OHLiAlH₄C2
-Cl to -OCH₃NaOMeC4
-NH₂ to -BrNaNO₂, HBr, CuBrC5

This table summarizes key functional group interconversions relevant to the synthesis of the target compound.

Regioselective Synthesis Strategies

The precise placement of substituents on the pyridine ring is paramount for the successful synthesis of this compound. Regioselective strategies ensure that the functional groups are introduced at the desired positions, avoiding the formation of isomeric byproducts.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. This strategy relies on the use of a directing group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. The resulting lithiated intermediate can then be trapped with an electrophile to introduce a new substituent with high regiocontrol.

For a pyridine scaffold, the nitrogen atom itself can act as a directing group, but its influence can be weak and lead to nucleophilic addition of the organolithium reagent. Therefore, more potent directing groups are often employed. A methoxy group can serve as a DMG, directing lithiation to the adjacent C3 position. However, in the target molecule, the desired functionalization is not ortho to the methoxy group.

A more relevant strategy could involve the use of a directing group at the C2 position, such as an amide or a carbamate, to direct lithiation to the C3 position. Subsequent functionalization and manipulation of the directing group would be necessary to install the hydroxymethyl functionality. The choice of the organolithium base and reaction conditions is critical to favor deprotonation over nucleophilic addition.

The regioselective introduction of bromine and methoxy groups onto the pyridine ring is dictated by the electronic properties of the substituents already present.

Selective Bromination: The bromination of a substituted pyridine can proceed via electrophilic aromatic substitution. The position of bromination is directed by the activating and deactivating nature of the existing groups. A methoxy group is an activating group and directs electrophiles to the ortho and para positions. In a 4-methoxypyridine (B45360) system, this would direct bromination to the C3 and C5 positions. The presence of other substituents will further modulate this regioselectivity. For instance, in 2-amino-4-chloropyridine, bromination with N-bromosuccinimide occurs selectively at the C5 position.

Selective Methoxylation: The introduction of a methoxy group is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is facilitated by the presence of electron-withdrawing groups on the pyridine ring and a good leaving group (e.g., a halogen) at the position of substitution. For example, the displacement of a chloride at the C4 position of a 5-bromo-2-chloropyridine (B1630664) with sodium methoxide would be a plausible route to introduce the methoxy group at the desired position. The pyridine nitrogen itself activates the C2 and C4 positions towards nucleophilic attack.

ReactionReagentPosition of FunctionalizationDirecting/Activating Factors
BrominationN-Bromosuccinimide (NBS)C5Amino group at C2, Chloro at C4
MethoxylationSodium Methoxide (NaOMe)C4Pyridine nitrogen, leaving group at C4

This table outlines regioselective bromination and methoxylation strategies for pyridine rings.

Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic strategies are increasingly focused on efficiency, selectivity, and sustainability. For a molecule such as this compound, with its specific substitution pattern, catalytic and green chemistry approaches offer significant advantages over classical methods. These advanced techniques not only improve reaction yields and reduce waste but also open avenues for novel molecular architectures.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly useful in the functionalization of heterocyclic compounds like pyridine. acs.orgnih.gov The bromine atom on the pyridine ring of this compound is a prime site for such reactions, allowing for the introduction of a wide array of substituents.

The Suzuki-Miyaura coupling is one of the most versatile methods for creating C-C bonds, typically involving a palladium catalyst to couple an organohalide with a boronic acid. wikipedia.orgnih.gov For a substrate like a 5-bromopyridine derivative, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 5-position. researchgate.netresearchgate.net The reaction is highly valued for its mild conditions and tolerance of various functional groups, which is crucial when dealing with a multifunctional molecule like this compound. mdpi.com

Another key reaction is the Sonogashira coupling , which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgjk-sci.com This reaction would enable the introduction of an alkynyl group at the 5-position of the pyridine ring, providing a gateway to further transformations. soton.ac.uk Studies on bromopyridines have demonstrated the feasibility of this reaction under mild, often room-temperature, conditions. jk-sci.comsoton.ac.uk

The following table summarizes representative conditions for these cross-coupling reactions on bromopyridine scaffolds.

Reaction Catalyst System Typical Substrates Key Advantages
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Pd(OAc)₂/LigandBromopyridines, Arylboronic acidsMild conditions, High functional group tolerance, Commercially available reagents. wikipedia.orgmdpi.com
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Bromopyridines, Terminal alkynesDirect introduction of alkynyl groups, Mild reaction conditions. wikipedia.orgjk-sci.com

These catalytic methods are instrumental in diversifying the structures that can be derived from this compound, making it a valuable building block in discovery chemistry.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.comnih.gov This technology is particularly beneficial for the synthesis of heterocyclic compounds, including pyridine derivatives. eurekaselect.com The main advantages stem from the efficient and uniform heating of the reaction mixture, which can lead to cleaner reactions with fewer side products. nih.govresearchgate.net

In the context of synthesizing substituted pyridines, microwave irradiation can be applied to various reaction types, including multicomponent reactions that assemble the pyridine ring in a single step. jocpr.comnih.gov These methods are recognized as green chemistry tools because they often require less solvent and energy. nih.gov

A comparative study between conventional heating and microwave-assisted synthesis for a one-pot, four-component reaction to produce pyridine derivatives highlighted significant improvements. nih.gov The microwave-assisted approach resulted in excellent yields (82–94%) in very short reaction times (2–7 minutes), whereas the conventional method required much longer times (6–9 hours) to achieve lower yields (71–88%). nih.gov

Parameter Conventional Heating Method Microwave-Assisted Method
Reaction Time 6–9 hours2–7 minutes
Product Yield 71–88%82–94%
Energy Consumption HigherLower
Solvent Usage Often requires larger volumesCan be performed with less solvent or solvent-free

The data clearly demonstrates that microwave-assisted synthesis offers a more efficient and environmentally friendly alternative for the production of pyridine derivatives. javeriana.edu.cojaveriana.edu.co

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For pyridine derivative synthesis, this includes the use of eco-friendly catalysts, alternative reaction media, and solvent-free conditions. researchgate.netrsc.org

One prominent approach is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reducing waste and cost. researchgate.net For instance, nano-magnetic catalysts have been employed for the synthesis of pyrido[2,3-d]pyrimidines under neat (solvent-free) conditions, offering high yields and short reaction times. researchgate.net Chitosan, a biodegradable polymer, has also been explored as an eco-friendly heterogeneous catalyst for certain reactions leading to pyridine derivatives. researchgate.net

Solvent-free synthesis, often performed by heating a mixture of neat reactants, represents a significant step towards greener processes by eliminating the environmental and safety hazards associated with organic solvents. conicet.gov.arrsc.orgtandfonline.com Wells-Dawson heteropolyacids have been used as catalysts for the multicomponent synthesis of functionalized pyridines under solvent-free conditions at 80 °C, achieving yields of up to 99%. conicet.gov.ar Similarly, cobalt(II) chloride hexahydrate has been shown to be an efficient and recyclable catalyst for the one-pot, solvent-free synthesis of 2,4,6-triarylpyridines. tandfonline.com

These protocols offer sustainable alternatives for the synthesis of complex molecules like this compound and its derivatives, aligning with the goals of modern, environmentally conscious chemistry.

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. For a molecule like this compound, the hydroxymethyl group offers a potential site for introducing chirality. Asymmetric reduction of a corresponding ketone precursor, (5-bromo-4-methoxypyridin-2-yl)(oxo)methane, would yield a chiral alcohol.

Transition-metal-catalyzed asymmetric reduction of ketones is a well-established and highly efficient method for producing chiral alcohols. thieme-connect.comwikipedia.org These reactions typically employ a chiral ligand coordinated to a metal center (such as ruthenium, rhodium, or iridium) to induce enantioselectivity in the hydrogenation process. thieme-connect.com The methods can be broadly categorized into hydrogenation (using H₂ gas), transfer hydrogenation (using a hydrogen donor like isopropanol (B130326) or formic acid), and hydrosilylation. thieme-connect.com

The enantioselective reduction of 2-acylpyridines, in particular, has been a subject of interest due to the importance of the resulting chiral 2-pyridinemethanol (B130429) scaffolds in chiral ligands and biologically active molecules. thieme-connect.com For example, baker's yeast has been used for the asymmetric reduction of enones containing a pyridyl ring to produce optically active α-substituted ketones, which could be precursors to chiral alcohols. scribd.com More advanced methods utilize visible-light-activated asymmetric alkylation of pyridine-based ketones to generate chiral tertiary alcohols with high enantiomeric excess. acs.org

The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.

Method Catalyst/Reagent Reductant Key Feature
Asymmetric Hydrogenation Ru-, Rh-, Ir-complexes with chiral ligandsH₂ gasHigh atom economy, clean conversion. wikipedia.org
Asymmetric Transfer Hydrogenation Chiral transition metal complexesIsopropanol, Formic acidAvoids the need for high-pressure H₂ gas. thieme-connect.com
Asymmetric Hydrosilylation Rhodium catalysts with chiral ligandsSilanesMild conditions, followed by hydrolysis to yield the alcohol. wikipedia.org
Biocatalytic Reduction Enzymes (e.g., from baker's yeast)Glucose (in situ)Environmentally benign, high selectivity. scribd.com

By applying these asymmetric methods, it is possible to synthesize enantiomerically enriched (R)- or (S)-(5-Bromo-4-methoxypyridin-2-yl)methanol, significantly expanding the utility of this compound in chiral synthesis.

Purification and Isolation Techniques in Synthetic Production Workflows

The purification and isolation of the final product are critical steps in any synthetic workflow to ensure high purity, which is essential for subsequent applications. For a crystalline solid like this compound, several techniques can be employed.

Crystallization is a primary method for purifying solid compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature. For pyridinemethanol compounds, crystallization can be effectively induced by adding an anti-solvent, such as heptane, to a solution of the compound in a solvent like toluene. google.com The process often involves gradual cooling to promote the formation of uniform, easily filterable crystals. google.com Seeding with a small amount of pure crystal can sometimes be used to initiate crystallization and control crystal size. google.com

Chromatography is another powerful purification technique. For pyridine derivatives, High-Performance Liquid Chromatography (HPLC) is a common analytical and preparative method. helixchrom.comhelixchrom.com Mixed-mode columns can be used to effectively separate pyridine, bromopyridine, and related compounds based on differences in their polarity, hydrophobicity, and ionic interactions. helixchrom.com For larger scale purification, column chromatography using silica (B1680970) gel is a standard procedure. A suitable solvent system (eluent), typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), is chosen to achieve good separation of the target compound from impurities.

The final isolated solid is typically dried under vacuum to remove any residual solvents. google.com The purity can then be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Chemical Reactivity and Derivatization Strategies for 5 Bromo 4 Methoxypyridin 2 Yl Methanol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in (5-Bromo-4-methoxypyridin-2-yl)methanol is a key site for derivatization, allowing for the introduction of diverse functional groups through esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification of the Methanol (B129727) Moiety

The hydroxyl group can be readily converted into esters and ethers to introduce new functionalities or to protect the alcohol during subsequent reactions.

Esterification is typically achieved by reacting the alcohol with acyl chlorides or carboxylic anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. For instance, reaction with acetyl chloride would yield (5-bromo-4-methoxypyridin-2-yl)methyl acetate (B1210297). These ester groups can serve as protecting groups that are removable under basic conditions. alchemyst.co.uk

Etherification , such as the Williamson ether synthesis, involves deprotonating the alcohol with a strong base like sodium hydride (NaH) to form an alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the corresponding ether. Silyl (B83357) ethers, which are common protecting groups, are formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole. alchemyst.co.uk

Reaction TypeReagent ExampleBaseProduct Example
EsterificationAcetyl ChloridePyridine(5-bromo-4-methoxypyridin-2-yl)methyl acetate
EtherificationBenzyl BromideSodium Hydride2-(benzyloxymethyl)-5-bromo-4-methoxypyridine
Silyl Ether FormationTBDMSClImidazole5-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methoxypyridine

Oxidation Reactions of the Primary Alcohol

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, DMSO, and triethylamine). These reactions furnish 5-bromo-4-methoxypyridine-2-carbaldehyde, a key intermediate for reactions such as Wittig olefination or reductive amination.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Reagents like potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or ruthenium tetroxide (RuO4) can be employed to synthesize 5-bromo-4-methoxypyridine-2-carboxylic acid.

Desired ProductReagent ExampleTypical Conditions
AldehydePyridinium Chlorochromate (PCC)Dichloromethane, Room Temperature
AldehydeDess-Martin Periodinane (DMP)Dichloromethane, Room Temperature
Carboxylic AcidPotassium Permanganate (KMnO4)Basic aqueous solution, heat
Carboxylic AcidJones Reagent (CrO3/H2SO4)Acetone, 0°C to Room Temperature

Nucleophilic Substitutions and Protecting Group Chemistry at the Methanol Site

While the hydroxyl group itself is a poor leaving group, it can be converted into a group that is readily displaced by nucleophiles. This is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reaction with tosyl chloride or mesyl chloride in the presence of a base. The resulting tosylate or mesylate is an excellent substrate for SN2 reactions with a wide range of nucleophiles, including azides, cyanides, and amines.

Protecting group chemistry is crucial in multi-step syntheses involving this compound to ensure chemoselectivity. organic-chemistry.org The hydroxyl group must often be masked to prevent unwanted reactions during transformations elsewhere in the molecule, such as during cross-coupling reactions. Common protecting groups for primary alcohols include silyl ethers (TBDMS, TIPS), benzyl (Bn) ethers, and esters like acetate. alchemyst.co.uktcichemicals.com The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal. organic-chemistry.org For example, a TBDMS ether is stable to many reaction conditions but can be selectively cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). tcichemicals.com

Transformations of the Pyridine Ring

The substituted pyridine ring offers two primary sites for further modification: the bromine atom at the C5 position and the methoxy (B1213986) group at the C4 position.

Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki, Sonogashira, Negishi)

The bromine atom on the pyridine ring is ideally positioned for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of the bromopyridine with an organoboron compound, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is highly versatile for creating biaryl structures and tolerates a wide variety of functional groups. nih.govresearchgate.net For example, coupling with phenylboronic acid would yield (4-methoxy-5-phenylpyridin-2-yl)methanol.

Sonogashira Reaction: This reaction couples the bromopyridine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a reliable method for synthesizing arylalkynes. libretexts.org Reacting this compound with phenylacetylene (B144264) under Sonogashira conditions would produce (4-methoxy-5-(phenylethynyl)pyridin-2-yl)methanol. The reaction can be performed under mild conditions and is used in the synthesis of complex molecules. wikipedia.orgnih.gov

Negishi Reaction: The Negishi coupling employs an organozinc reagent as the coupling partner with the bromopyridine, catalyzed by a palladium or nickel complex. orgsyn.org This reaction is known for its high functional group tolerance and is effective for creating C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds. orgsyn.org

Coupling ReactionCoupling PartnerCatalyst System (Example)Base (Example)Product Type
SuzukiArylboronic AcidPd(PPh3)4K3PO4Biaryl
SonogashiraTerminal AlkynePdCl2(PPh3)2 / CuITriethylamineArylalkyne
NegishiOrganozinc HalidePd(PPh3)4 or Ni(dppe)Cl2N/AAlkylated/Arylated Pyridine

Functionalization and Modification of the Methoxy Group

The methoxy group on the pyridine ring influences the ring's electronic properties and can also be a site for chemical modification. The primary transformation for an aryl methoxy group is demethylation to reveal the corresponding hydroxyl group (a pyridinol).

This demethylation can be achieved under various conditions. Strong acids like hydrogen bromide (HBr) or boron tribromide (BBr3) are classic reagents for cleaving aryl methyl ethers. More selective methods have also been developed. For instance, treatment of 4-methoxypyridine (B45360) derivatives with L-selectride in refluxing THF has been shown to be effective for chemoselective demethylation. elsevierpure.comthieme-connect.com Another common method involves heating with molten pyridinium hydrochloride. researchgate.net The resulting 4-hydroxypyridine (B47283) derivative exists in equilibrium with its pyridone tautomer, which can influence its subsequent reactivity. The methoxy group also activates the pyridine ring, making it more electron-rich, which can affect the regioselectivity of other reactions on the ring. nih.govresearchgate.net

ReagentConditionsProduct
Boron Tribromide (BBr3)Dichloromethane, low temperature5-bromo-4-hydroxy-2-(hydroxymethyl)pyridine
L-SelectrideTHF, reflux5-bromo-4-hydroxy-2-(hydroxymethyl)pyridine
Pyridinium HydrochlorideHeat (molten)5-bromo-4-hydroxy-2-(hydroxymethyl)pyridine

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Core

The pyridine ring in this compound possesses a unique arrangement of substituents that intricately governs its reactivity towards both electrophilic and nucleophilic aromatic substitution reactions. The inherent electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, generally makes it less susceptible to electrophilic attack compared to benzene. However, the substituents—bromo, methoxy, and hydroxymethyl—exert significant electronic and steric influences that modulate this reactivity and direct the regiochemical outcome of such transformations.

Electrophilic Aromatic Substitution (EAS)

The pyridine nitrogen acts as a strong deactivating group towards electrophilic aromatic substitution, primarily through its inductive electron-withdrawing effect and by protonation in acidic media, which further enhances its deactivating nature. This deactivation is most pronounced at the C-2, C-4, and C-6 positions. Consequently, electrophilic substitution on pyridine, when it occurs, typically favors the C-3 and C-5 positions.

In the case of this compound, the directing effects of the existing substituents must be considered in concert. The methoxy group at C-4 is a potent activating group due to its +M (mesomeric) effect, donating electron density to the ring and stabilizing the cationic intermediate (the sigma complex). This effect is strongest at the positions ortho and para to the methoxy group, which are C-3 and C-5. The hydroxymethyl group at C-2 is generally considered a weakly deactivating group through its -I (inductive) effect. The bromo group at C-5 is a deactivating group via its -I effect but an ortho-, para-director due to its +M effect, although weaker than that of the methoxy group.

The interplay of these effects suggests that the C-3 position is the most likely site for electrophilic attack. The strong activating effect of the C-4 methoxy group directs electrophiles to its ortho positions (C-3 and C-5). While the C-5 position is already substituted with a bromine atom, the C-3 position is sterically accessible and electronically activated.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position Electronic Effects of Substituents Predicted Outcome
C-3 Activated by C-4 methoxy (+M); Deactivated by pyridine N (-I) Most probable site for electrophilic attack.
C-6 Deactivated by pyridine N (-I); Weakly deactivated by C-2 hydroxymethyl (-I) Less probable site due to strong deactivation by the adjacent nitrogen.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently activated towards nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions, as the electronegative nitrogen can stabilize the negative charge in the Meisenheimer intermediate. echemi.com In this compound, the bromine atom at the C-5 position is not at a typically activated site for SNAr. However, the positions activated for nucleophilic attack are C-2 and C-6.

The bromine atom at C-5 could potentially be a leaving group in a nucleophilic aromatic substitution reaction, although this position is less favored than the C-2 or C-4 positions. echemi.com The success of such a substitution would likely require harsh reaction conditions or the use of a strong nucleophile. Studies on related bromopyridines have shown that nucleophilic displacement of a bromide at various positions is possible, though rates and yields are highly dependent on the specific reaction conditions and the nature of the nucleophile.

A more plausible scenario for SNAr on this molecule would involve modification of the hydroxymethyl group to a better leaving group, followed by intramolecular nucleophilic attack, or intermolecular substitution at the C-2 or C-6 positions if a suitable leaving group were present there. Given the current structure, direct intermolecular SNAr is predicted to be challenging at the C-5 position.

Predicted Reactivity in Nucleophilic Aromatic Substitution

Position of Leaving Group Activating/Deactivating Factors Predicted Reactivity
C-5 (Bromo) Not an electronically favored position for SNAr. Substitution is unlikely under standard conditions but might be possible with strong nucleophiles or under forcing conditions.
C-2/C-6 Electronically favored positions for SNAr. If a suitable leaving group were present, these positions would be highly reactive towards nucleophiles.

Multi-component Reactions and Complex Cyclizations Involving the Compound

The functional group array of this compound makes it a potentially valuable building block in multi-component reactions (MCRs) and a precursor for the synthesis of complex fused heterocyclic systems through cyclization strategies.

Multi-component Reactions (MCRs)

MCRs are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov While there is no specific literature detailing the use of this compound in MCRs, its structure suggests several possibilities. The pyridine nitrogen can act as a nucleophile or a basic site, the hydroxymethyl group can be a nucleophile or be oxidized to an aldehyde to participate as an electrophile, and the bromo substituent provides a handle for cross-coupling reactions, which can be integrated into MCR sequences.

For instance, the bromo group could undergo a transition-metal-catalyzed cross-coupling reaction as part of an MCR, a strategy that has been employed in the synthesis of various complex heterocyclic scaffolds. Alternatively, the hydroxymethyl group could be oxidized to the corresponding aldehyde, which could then participate in well-known MCRs such as the Ugi or Passerini reactions to generate peptide-like structures. mdpi.com

Potential Roles in Multi-component Reactions

Functional Group Potential Role in MCR Example Reaction Type
Pyridine Nitrogen Nucleophile, Base Aza-Diels-Alder, Hantzsch-type reactions
Hydroxymethyl Nucleophile, Precursor to Electrophile (aldehyde) Ugi, Passerini, Biginelli reactions (after oxidation)
Bromo Handle for Cross-Coupling Suzuki, Heck, Sonogashira couplings integrated with MCRs

Complex Cyclizations

The 2-(hydroxymethyl)pyridine moiety is a key structural motif for the synthesis of fused-ring systems through intramolecular cyclization reactions. The proximity of the hydroxymethyl group to the pyridine nitrogen allows for the formation of five- or six-membered rings.

One plausible cyclization strategy would involve the reaction of the hydroxymethyl group with a substituent introduced at the C-3 position. For example, if an electrophilic substitution at C-3 introduces a group containing a nucleophilic center, subsequent intramolecular cyclization could lead to the formation of a furo[2,3-b]pyridine (B1315467) or a related heterocyclic system.

Another approach could involve the conversion of the hydroxymethyl group into a leaving group (e.g., a tosylate or a halide). Subsequent intramolecular nucleophilic attack by a suitably positioned nucleophile on the pyridine ring or a side chain could lead to the formation of a variety of bicyclic structures. The bromo substituent at C-5 could also be utilized in cyclization reactions, for example, through an intramolecular Heck reaction if an appropriate alkene side chain is introduced elsewhere on the molecule.

Plausible Intramolecular Cyclization Strategies

Reaction Type Functional Groups Involved Resulting Fused Ring System (Example)
Nucleophilic Attack C-2 Hydroxymethyl (as nucleophile), Electrophilic center at C-3 Furo[2,3-b]pyridine
SN2 Displacement C-2 Hydroxymethyl (converted to leaving group), Nucleophile at C-3 Pyrido-oxazine derivative
Heck Cyclization C-5 Bromo, Alkene side chain Fused carbocycle

Application As a Versatile Synthetic Intermediate and Building Block

Role in the Construction of Advanced Heterocyclic Systems

There is no specific information available in peer-reviewed literature detailing the role of (5-Bromo-4-methoxypyridin-2-yl)methanol in the construction of advanced or fused heterocyclic systems. Chemical suppliers list it under the category of heterocyclic building blocks, but without citing specific synthetic examples or transformations. ambeed.combldpharm.com

Utilization in the Design and Chemical Synthesis of Medicinal Chemistry Scaffolds

The compound is marketed as a scaffold for medicinal chemistry, implying its use in the synthesis of potentially bioactive molecules. lookchem.comevitachem.com However, specific studies demonstrating its incorporation into novel pharmaceutical scaffolds are not present in the available literature.

Preparation of Novel Pyridine-Based Chemical Scaffolds for Library Synthesis

No public research could be identified that describes the use of this compound in the preparation of pyridine-based chemical libraries for high-throughput screening or drug discovery.

Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Space Exploration

There are no available SAR studies that utilize this compound as a starting material or core scaffold. Consequently, no data exists in the public domain on how derivatization of this specific molecule influences biological activity.

Contributions to Agrochemical and Material Science Chemistry

While suppliers suggest its potential application in agrochemical and material science chemistry, no concrete research, patents, or publications were found to substantiate these claims. cymitquimica.comambeed.com The general utility of pyridine (B92270) derivatives in these fields is well-established, but specific contributions from this compound are not documented.

Precursor for Polymer and Advanced Organic Material Monomers

Similarly, there is no evidence in the available literature or patent databases to indicate that this compound has been used as a monomer or precursor for the synthesis of polymers or other advanced organic materials. bldpharm.comfluorochem.co.uk

Spectroscopic Characterization and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of (5-Bromo-4-methoxypyridin-2-yl)methanol by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. While specific, experimentally-derived spectra for this exact compound are not widely published, the expected chemical shifts and multiplicities can be reliably predicted based on its structure and data from analogous compounds. osti.govrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The two aromatic protons on the pyridine (B92270) ring are expected to appear as singlets due to the lack of adjacent protons for coupling. The proton at the C6 position (adjacent to the nitrogen) would likely resonate at a lower field than the proton at the C3 position. The methoxy (B1213986) group protons (-OCH₃) will present as a sharp singlet, typically in the range of 3.8-4.1 ppm. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) will also appear as a singlet (or a doublet if coupled to the hydroxyl proton, which is often exchangeable), and the hydroxyl proton (-OH) will present as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The pyridine ring carbons will resonate in the aromatic region (typically 100-160 ppm). The carbon bearing the bromine atom (C5) and the carbon bearing the methoxy group (C4) will be significantly influenced by these substituents. The C2 and C6 carbons, being adjacent to the electronegative nitrogen atom, will appear downfield. The methoxy carbon and the methylene carbon will have characteristic shifts in the upfield region.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of proton and carbon signals. A COSY spectrum would confirm couplings between protons (though minimal in this specific structure), while an HSQC spectrum would directly correlate each proton signal with its attached carbon atom, confirming the C-H connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on structure and data from analogous compounds. osti.govrsc.org

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
H-3~7.0 ppm (s, 1H)~110 ppm
H-6~8.3 ppm (s, 1H)~150 ppm
-CH₂OH~4.7 ppm (s, 2H)~64 ppm
-OCH₃~3.9 ppm (s, 3H)~56 ppm
-OHVariable (broad s, 1H)-
C-2-~160 ppm
C-4-~165 ppm
C-5-~108 ppm

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₇H₈BrNO₂.

The molecular ion peak (M⁺) in the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 mass units (M⁺ and M+2⁺), a signature pattern for a monobrominated compound.

Electron ionization (EI) would likely lead to predictable fragmentation patterns. Common fragmentation pathways would include the loss of the hydroxymethyl radical (•CH₂OH, -31 Da), the loss of a methoxy radical (•OCH₃, -31 Da), or the cleavage of a methyl radical from the ether (•CH₃, -15 Da).

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Calculated values based on the molecular formula C₇H₈BrNO₂.

Ion Calculated m/z Description
[M(⁷⁹Br)]⁺216.9760Molecular ion with ⁷⁹Br isotope
[M(⁸¹Br)]⁺218.9740Molecular ion with ⁸¹Br isotope
[M+H]⁺ (⁷⁹Br)217.9838Protonated molecular ion (ESI/CI)
[M+H]⁺ (⁸¹Br)219.9818Protonated molecular ion (ESI/CI)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. C-H stretching vibrations from the aromatic ring and the alkyl groups would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. A strong C-O stretching band for the methoxy ether would be observed around 1200-1250 cm⁻¹, and the C-O stretch of the primary alcohol would appear near 1050 cm⁻¹. The C-Br stretch typically appears in the fingerprint region, below 700 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Alcohol (-OH)O-H Stretch3200-3600 (broad)
Aromatic/Alkyl C-HC-H Stretch2850-3100
Pyridine RingC=C, C=N Stretch1400-1600
Methoxy Ether (-OCH₃)C-O Stretch1200-1250
Primary Alcohol (-CH₂OH)C-O Stretch~1050
Bromoalkane (-Br)C-Br Stretch500-700

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. The substituted pyridine ring in this compound constitutes the primary chromophore. Pyridine and its derivatives typically exhibit absorption maxima (λmax) in the UV region, corresponding to π → π* and n → π* transitions. sielc.comresearchgate.net The presence of substituents like bromo and methoxy groups, which act as auxochromes, can cause a shift in the absorption maxima (bathochromic or hypsochromic shift) compared to unsubstituted pyridine. acs.org The UV-Vis spectrum would be useful for quantitative analysis and for monitoring reactions involving the pyridine ring system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions. A successful single-crystal X-ray diffraction analysis of this compound would confirm its atomic connectivity and reveal its conformation in the solid state. However, a review of publicly available scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this specific compound has not yet been reported. mdpi.comresearchgate.net

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC, TLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. For a moderately polar compound like this compound, a silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The spots can be visualized under UV light due to the UV-active pyridine ring.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would be most suitable for assessing the purity of this compound. ptfarm.pl This would typically involve a C18 column as the stationary phase and a mobile phase of acetonitrile (B52724) and water, often with a buffer or acid modifier like formic acid or trifluoroacetic acid. Detection would likely be performed using a UV detector set to a wavelength where the compound strongly absorbs.

Gas Chromatography (GC): GC can also be used for purity assessment, provided the compound is thermally stable and sufficiently volatile. The hydroxyl group may require derivatization (e.g., silylation) to improve its volatility and peak shape.

These chromatographic methods are fundamental for ensuring the purity of a sample, which is a prerequisite for obtaining reliable data from other spectroscopic techniques.

Computational and Theoretical Chemistry Studies on 5 Bromo 4 Methoxypyridin 2 Yl Methanol

Quantum Chemical Calculations (e.g., DFT, electronic structure, molecular orbitals)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of (5-Bromo-4-methoxypyridin-2-yl)methanol. DFT methods, such as B3LYP with a basis set like 6-311+G(d,p), are commonly used to optimize the molecular geometry and calculate various electronic properties. scispace.com

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. core.ac.uk For similar pyridine (B92270) derivatives, DFT calculations have been used to determine these values, which typically fall in the range of 4-5 eV. core.ac.uk

Furthermore, the distribution of these orbitals provides insight into reactive sites. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the methoxy (B1213986) group, while the LUMO would be distributed across the ring, with significant contributions from the bromine atom, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, negative potential would be expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and methanol (B129727) groups, indicating their roles as hydrogen bond acceptors.

Illustrative Data from DFT Calculations:

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.8 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.7 eVChemical stability, reactivity
Dipole Moment2.5 DPolarity, intermolecular interactions

Molecular Modeling and Conformational Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Molecular modeling and conformational analysis are used to explore the different spatial arrangements (conformers) of this compound and their relative energies.

The primary sources of conformational flexibility in this molecule are the rotation around the C2-C(methanol) bond and the C4-O(methoxy) bond. A potential energy surface scan can be performed by systematically rotating these dihedral angles to identify low-energy conformers. Studies on substituted piperidines and other heterocyclic systems have demonstrated that the conformational preferences can be influenced by subtle electrostatic interactions and intramolecular hydrogen bonding. nih.govnih.gov

For this compound, a key interaction to investigate would be a potential intramolecular hydrogen bond between the hydroxyl hydrogen of the methanol group and the nitrogen atom of the pyridine ring or the oxygen of the methoxy group. The presence of such a bond would significantly stabilize a particular conformation, influencing its reactivity and interaction with biological targets. Molecular mechanics calculations, often used for their computational efficiency, can provide a good initial survey of the conformational landscape. nih.gov

Key Rotatable Bonds and Potential Conformations:

Rotatable BondDescriptionPotential Low-Energy Conformations
Pyridine-CH₂OHRotation of the methanol groupOrientations where the OH group is directed toward or away from the ring nitrogen.
Pyridine-OCH₃Rotation of the methoxy groupPlanar and non-planar arrangements relative to the pyridine ring.

Prediction of Spectroscopic Properties via Computational Methods

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the ¹H and ¹³C NMR chemical shifts. acs.org These calculated shifts, when compared to experimental data (if available), can help confirm the structure and assign specific resonances. The calculations would predict distinct chemical shifts for the protons on the pyridine ring, the methoxy group, and the methylene (B1212753) group of the methanol substituent.

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated to generate a theoretical infrared (IR) spectrum. This calculated spectrum can be compared with experimental data to identify characteristic vibrational modes. scispace.comresearchgate.net Key predicted peaks would include the O-H stretching of the alcohol, C-H stretching from the aromatic ring and methyl groups, C-O stretching of the ether and alcohol, and vibrations associated with the pyridine ring.

Predicted Spectroscopic Data (Illustrative):

SpectroscopyPredicted FeatureCorresponding Functional Group
¹H NMRδ 7.5-8.5 ppmAromatic protons (pyridine ring)
¹H NMRδ 4.0-4.5 ppmMethylene protons (-CH₂OH)
¹H NMRδ 3.8-4.2 ppmMethoxy protons (-OCH₃)
¹³C NMRδ 150-165 ppmC-Br and C-O carbons of the ring
IR~3400 cm⁻¹O-H stretch (alcohol)
IR~1100 cm⁻¹C-O stretch (ether)

Reaction Mechanism Elucidation and Transition State Analysis through Computational Approaches

Computational chemistry is invaluable for investigating potential reaction mechanisms, allowing for the characterization of intermediates and transition states that are often difficult to observe experimentally. nih.gov For this compound, which is often used as an intermediate in synthesis, computational studies could elucidate the mechanisms of its formation or subsequent reactions.

For example, in a Suzuki coupling reaction where the bromine atom is replaced, DFT calculations can model the entire catalytic cycle. core.ac.uk This involves calculating the energies of the reactants, intermediates, transition states, and products for each step (e.g., oxidative addition, transmetalation, reductive elimination). By identifying the highest energy barrier in this pathway (the rate-determining step), researchers can understand the kinetics of the reaction and optimize conditions. mdpi.com The geometry of the transition state provides a detailed picture of the bond-breaking and bond-forming processes.

In Silico Screening and Library Design for Chemical Space Exploration

This compound serves as a scaffold that can be elaborated into a library of related compounds for drug discovery. In silico screening techniques use computational models to predict the biological activity or other properties of these potential derivatives before they are synthesized. malariaworld.orgtandfonline.comresearchgate.net

Starting with the core structure of this compound, a virtual library can be generated by computationally substituting various functional groups at different positions (e.g., replacing the bromine or modifying the methanol group). These virtual compounds can then be docked into the active site of a target protein to predict their binding affinity. nih.gov This process helps prioritize which derivatives are most likely to be active and should be synthesized for experimental testing. Properties such as ADME (absorption, distribution, metabolism, and excretion) can also be predicted computationally to assess the drug-likeness of the designed compounds. auctoresonline.org

Q & A

Q. What are the established synthetic routes for (5-Bromo-4-methoxypyridin-2-yl)methanol?

The synthesis typically involves functionalization of a pyridine core. A common approach includes:

  • Starting Materials : 5-Bromo-4-methoxy-2-methylpyridine or similar precursors.
  • Oxidation/Functionalization : Introduction of the hydroxymethyl group via nucleophilic substitution or oxidation. For example, formaldehyde in basic conditions (e.g., NaOH) may be used to introduce the alcohol moiety .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity.
  • Validation : Confirmation via 1H^1H-NMR (e.g., hydroxymethyl proton at δ ~4.6 ppm) and mass spectrometry (MW: 218.05 g/mol) .

Q. How is the structure of this compound validated experimentally?

  • X-ray Crystallography : Single-crystal diffraction (using SHELX programs) provides unambiguous confirmation of the molecular geometry, including bond angles and Br/OMe positioning .
  • Spectroscopy :
    • 1H^1H- and 13C^{13}C-NMR to verify substituent integration (e.g., methoxy at δ ~3.9 ppm, bromine-induced deshielding).
    • IR spectroscopy for OH (broad ~3200–3600 cm1^{-1}) and C-O (methoxy) stretches.
  • Elemental Analysis : Confirms empirical formula (C7 _7H8 _8BrNO2 _2) .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Crystallization Issues : Poor crystal growth due to polar hydroxymethyl and bromine groups.
  • Mitigation Strategies :
    • Solvent screening (e.g., slow evaporation in ethanol/water mixtures).
    • Temperature control (e.g., cooling to 4°C to reduce nucleation rate).
    • Use of co-crystallization agents (e.g., acetic acid) to stabilize lattice formation .
  • Validation : Check for twinning or disorder using SHELXL refinement tools .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • DFT Calculations : Optimize geometry (Gaussian/B3LYP) to assess nucleophilic/electrophilic sites. The bromine atom shows high electrophilicity for Suzuki-Miyaura couplings.
  • Docking Studies : Predict binding affinities in medicinal chemistry applications (e.g., enzyme active sites).
  • Experimental Correlation : Compare computational predictions with Pd-catalyzed coupling yields (e.g., with aryl boronic acids) .

Q. How are contradictions in spectroscopic or crystallographic data resolved?

  • Multi-Technique Cross-Validation :
    • If NMR suggests unexpected substituent positioning, re-examine via high-resolution mass spectrometry (HRMS) or X-ray diffraction.
    • For disordered crystal structures, use SQUEEZE (in PLATON) to model solvent regions .
  • Case Study : A reported melting point discrepancy (198–202°C vs. 193–196°C in similar bromopyridines) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) can clarify .

Q. What role does this compound play in medicinal chemistry research?

  • Building Block : Used to synthesize pyridine-containing pharmacophores (e.g., kinase inhibitors or antimicrobial agents).
  • Biological Probes : The bromine atom enables 18F^{18}F-radiolabeling for PET imaging studies.
  • Case Study : Analogous compounds (e.g., (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol) show antimicrobial activity via thymidylate synthase inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.